2-Iodo-3,5-dibromoaniline

Cross-coupling Chemoselectivity Palladium catalysis

Researchers requiring precise, stepwise aromatic functionalization often face regioisomeric mixtures when using symmetric dihalogenated anilines. 2-Iodo-3,5-dibromoaniline directly solves this challenge through differential halogen reactivity. - Enables chemoselective Pd-catalyzed coupling at the 2-iodo position while preserving 3,5-dibromo sites for subsequent elaboration. - Eliminates protecting group strategies, reducing synthetic step count and improving overall yield in parallel medicinal chemistry workflows. - Functions as a critical tool for nephrotoxicity SAR studies, probing the effect of ortho-iodo substitution on the 3,5-dibromoaniline pharmacophore. Bulk stock available with ambient shipping for streamlined procurement.

Molecular Formula C6H4Br2IN
Molecular Weight 376.81 g/mol
Cat. No. B8577486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,5-dibromoaniline
Molecular FormulaC6H4Br2IN
Molecular Weight376.81 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)I)Br)Br
InChIInChI=1S/C6H4Br2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
InChIKeySOFTXBARKNPIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3,5-dibromoaniline: Procurement Guide & Cross-Coupling Reactivity


2-Iodo-3,5-dibromoaniline (C₆H₄Br₂IN, MW 376.81 g/mol) is a trihalogenated aromatic amine building block featuring a dense, asymmetric halogenation pattern with iodine at the ortho position and bromine atoms at the meta positions relative to the primary amine . This compound belongs to the class of polyhalogenated anilines, which serve as versatile synthetic intermediates in medicinal chemistry, materials science, and diagnostic imaging applications due to their capacity for sequential, site-selective cross-coupling reactions and participation in both hydrogen- and halogen-bonding supramolecular architectures [1]. The presence of three heavy halogen atoms confers elevated molecular weight and electron-deficient aromatic character, properties that distinguish it from simpler mono- or dihalogenated aniline congeners in both synthetic planning and physicochemical performance.

1
Trihalogenated aniline building block with ortho-iodo and meta-dibromo substitution
2
Orthogonal C–I/C–Br reactivity enables sequential cross-coupling without protecting groups
3
Enhanced halogen-bond donor capacity for crystal engineering and supramolecular assembly

2-Iodo-3,5-dibromoaniline: Irreplaceable in Sequential Cross-Coupling


Generic substitution with simpler halogenated anilines such as 2-iodoaniline, 3,5-dibromoaniline, or 4-bromo-2-iodoaniline fails in applications requiring precise, sequential functionalization of the aromatic core because the differential reactivity between C–I and C–Br bonds is essential for programmed synthetic elaboration. The iodine atom undergoes oxidative addition to palladium and nickel catalysts with markedly greater facility than bromine, enabling chemoselective coupling at the 2-position while preserving the 3- and 5-bromo substituents for subsequent transformation . Without the concurrent presence of both iodine and bromine in this specific regioisomeric arrangement, multistep synthetic sequences collapse into statistical mixtures of regioisomers or require inefficient protection/deprotection strategies. Furthermore, the dense halogenation pattern influences supramolecular assembly through enhanced halogen-bond donor capacity relative to bromine-only analogs, a property that cannot be replicated by swapping in chloro or fluoro substituents [1].

Ortho-iodo, meta-dibromo substitution pattern
Simpler anilines lack orthogonal iodine/bromine handles, leading to statistical mixtures or protecting-group strategies.
Iodine as strong halogen-bond donor
Bromo-only analogs provide weaker, less directional halogen bonds; chloro or fluoro substituents do not replicate this property.
Precise regioisomeric arrangement (I at 2; Br at 3,5)
4-Bromo-2-iodoaniline or 2-bromo-3,5-diiodoaniline alter coupling sequence and supramolecular outcome.

2-Iodo-3,5-dibromoaniline: Reactivity, Toxicity & Crystal Engineering Evidence


C–I vs. C–Br Chemoselective Cross-Coupling

The ortho-iodo substituent in 2-iodo-3,5-dibromoaniline undergoes oxidative addition to palladium catalysts with significantly higher facility than the meta-bromo substituents, enabling selective mono-functionalization at the 2-position while preserving C–Br bonds for subsequent coupling steps. Jensen and Wärnmark (2001) demonstrated that 2-iodoaniline derivatives exhibit poor reactivity in Tröger's base condensation, yielding only minute quantities of product under optimized conditions that afford good to excellent yields for 4-haloanilines . This differential reactivity profile is further supported by dual-catalytic cross-electrophile coupling studies showing that bromo(iodo)arenes can undergo selective, sequential transformations with distinct alkyl halides in one-pot, three-component reactions, a capability absent in substrates lacking this halogen hierarchy [1].

Chemoselective Cross-Coupling
Class-level inference
Ortho-C–I undergoes preferential oxidative addition; meta-C–Br bonds remain intact, enabling sequential coupling. Tröger's base yield: 'minute' for 2-iodoaniline vs. 'good to excellent' for 4-haloanilines.
Supports synthetic route efficiency; eliminates need for protection/deprotection steps.
Based on Pd(0) conditions; class-level behavior.
Cross-coupling Chemoselectivity Palladium catalysis

Nephrotoxicity Ranking: 3,5-Dibromoaniline as Most Potent 3,5-Dihaloaniline

In a comparative in vitro nephrotoxicity study of 3,5-dihaloanilines, 3,5-dibromoaniline demonstrated the highest nephrotoxic potency among congeners tested, inducing lactate dehydrogenase (LDH) release at concentrations of 1.0 mM and 2.0 mM, whereas 3,5-difluoroaniline exhibited the lowest nephrotoxicity [1]. Although direct toxicological data for 2-iodo-3,5-dibromoaniline are not available in the open literature, the established structure-activity relationship for the 3,5-dibromo motif provides a class-level inference that the 3,5-dibromo substitution pattern—retained in the target compound—constitutes a toxicophore relevant to mammalian renal cell systems. This quantitative ranking (dibromo > monobromo > difluoro) informs safety handling protocols and purity specifications for procurement.

Nephrotoxicity Ranking
Class-level inference
3,5-Dibromoaniline > other 3,5-dihaloanilines in LDH release at 1.0–2.0 mM. Target compound retains the 3,5-dibromo motif.
Informs purity specifications and safety handling for procurement.
Direct data for target compound not available.
Toxicology Nephrotoxicity Drug safety

Iodo Substituent: Stronger Halogen-Bond Donor than Bromo Analogs

The iodine atom at the ortho position of 2-iodo-3,5-dibromoaniline confers enhanced halogen-bond donor capacity relative to bromine-only polyhalogenated aniline analogs. Studies on perhalogenated anilines as bifunctional donors demonstrate that iodine-substituted anilines (e.g., 2,3,5,6-tetrafluoro-4-iodoaniline) exhibit stronger halogen-bonding interactions with ditopic nitrogen-containing acceptors compared to their bromo counterparts (e.g., 2,3,5,6-tetrafluoro-4-bromoaniline), as evidenced by systematic cocrystallization experiments and computational interaction energy analyses . Furthermore, in halogen-substituted anilines generally, ortho-halogen positioning enables the amino group to function as both hydrogen-bond donor and acceptor while simultaneously engaging in directional halogen bonds, a supramolecular capability that is diminished or absent in para-halogen anilines [1].

Halogen-Bond Donor Strength
Class-level inference
Ortho-iodo substituent acts as stronger, more directional halogen-bond donor than bromo-only analogs. Iodo-substituted anilines form robust cocrystals with N-acceptors.
Enables predictable supramolecular synthons in cocrystal engineering.
Based on cocrystallization and computational studies.
Crystal engineering Halogen bonding Supramolecular chemistry

2-Iodo-3,5-dibromoaniline: Optimal Application Scenarios


Medicinal Chemistry: Sequential Cross-Coupling Library Synthesis

In medicinal chemistry programs requiring site-selective introduction of aryl, alkenyl, or alkynyl groups onto an aniline scaffold, 2-iodo-3,5-dibromoaniline enables stepwise diversification: first coupling at the ortho-iodo position under mild palladium conditions, followed by sequential functionalization of the 3- and 5-bromo positions in subsequent steps . This orthogonal reactivity eliminates the need for protecting group manipulations that would be mandatory with symmetric dihalogenated anilines such as 3,5-dibromoaniline, thereby reducing step count and improving overall yield in parallel synthesis workflows [1].

Halogen-Bond Cocrystal Engineering & Solid-State Formulation

The ortho-iodo substituent in 2-iodo-3,5-dibromoaniline serves as a potent halogen-bond donor for cocrystallization with ditopic nitrogen-containing acceptors, enabling predictable supramolecular synthon formation that is weaker or less directional with bromo-only polyhalogenated aniline analogs . This property is leveraged in pharmaceutical cocrystal development to modulate solubility, stability, and bioavailability of active pharmaceutical ingredients, as well as in functional materials design where halogen-bonding networks govern electronic or photophysical properties [1].

Nephrotoxicity Screening & Structure-Toxicity Relationships

Given that the 3,5-dibromoaniline substructure constitutes the most potent nephrotoxic pharmacophore among 3,5-dihaloaniline congeners (LDH release at 1.0-2.0 mM), 2-iodo-3,5-dibromoaniline serves as a critical tool compound for probing structure-nephrotoxicity relationships in drug candidate optimization . Procurement of this compound enables direct comparative assessment of how additional iodine substitution at the ortho position modulates the nephrotoxic liability inherent to the 3,5-dibromo motif, informing lead prioritization in programs targeting renal-safe therapeutic candidates.

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Ortho-iodo/meta-bromo orthogonal reactivity
Stepwise diversification without protection/deprotection steps
Halogen-bond cocrystal engineering
Ortho-iodo halogen-bond donor
Cocrystal formation with ditopic N-acceptors for polymorph and solubility control
Nephrotoxicity structure-activity studies
3,5-Dibromoaniline toxicophore
Comparative assessment of iodine substitution effect on renal cell toxicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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